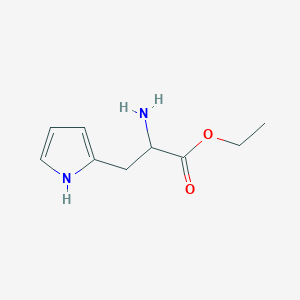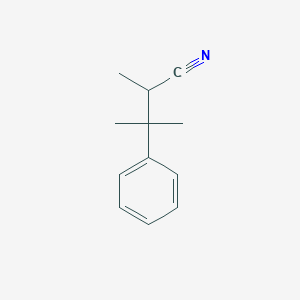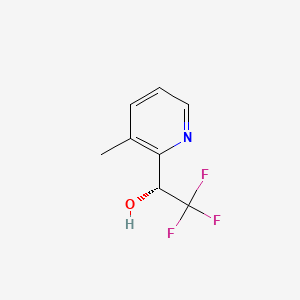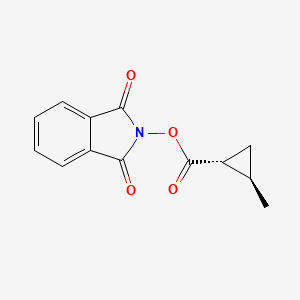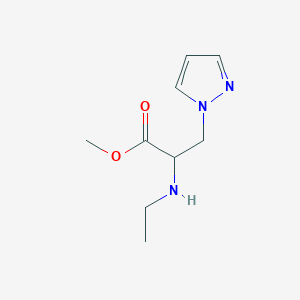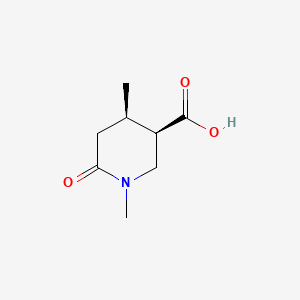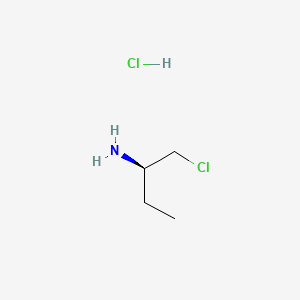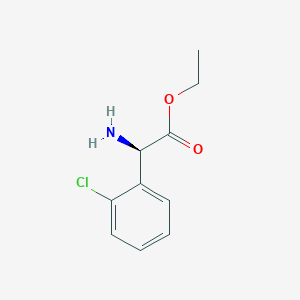![molecular formula C8H18N2O2 B13572398 4-[4-(aminooxy)butyl]Morpholine](/img/structure/B13572398.png)
4-[4-(aminooxy)butyl]Morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-[4-(morpholin-4-yl)butyl]hydroxylamine: is a chemical compound that features a morpholine ring attached to a butyl chain, which is further connected to a hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-[4-(morpholin-4-yl)butyl]hydroxylamine typically involves the reaction of morpholine with a butyl halide, followed by the introduction of the hydroxylamine group. One common method is the nucleophilic substitution reaction where morpholine reacts with 1-bromobutane to form 4-(butyl)morpholine. This intermediate is then treated with hydroxylamine hydrochloride in the presence of a base to yield the final product .
Industrial Production Methods: Industrial production of O-[4-(morpholin-4-yl)butyl]hydroxylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions such as temperature and pressure control are crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: O-[4-(morpholin-4-yl)butyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry: O-[4-(morpholin-4-yl)butyl]hydroxylamine is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving hydroxylamine derivatives.
Industry: In the industrial sector, O-[4-(morpholin-4-yl)butyl]hydroxylamine can be used in the synthesis of polymers and other materials with unique properties .
Mechanism of Action
The mechanism of action of O-[4-(morpholin-4-yl)butyl]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can act as a nucleophile, participating in various biochemical reactions. It can also form stable complexes with metal ions, which can be exploited in catalysis and other applications. The morpholine ring provides additional stability and reactivity, making the compound versatile in different chemical environments .
Comparison with Similar Compounds
- 4-(morpholin-4-yl)butan-1-amine
- 4-(morpholin-4-yl)butan-1-ol
- 4-(morpholin-4-yl)butanoic acid
Uniqueness: O-[4-(morpholin-4-yl)butyl]hydroxylamine is unique due to the presence of both the morpholine ring and the hydroxylamine group. This combination imparts distinct chemical properties, such as enhanced nucleophilicity and the ability to form stable complexes with metal ions. These features make it particularly useful in applications requiring specific reactivity and stability .
Properties
Molecular Formula |
C8H18N2O2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
O-(4-morpholin-4-ylbutyl)hydroxylamine |
InChI |
InChI=1S/C8H18N2O2/c9-12-6-2-1-3-10-4-7-11-8-5-10/h1-9H2 |
InChI Key |
QINPKDCCGAUURZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCCON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


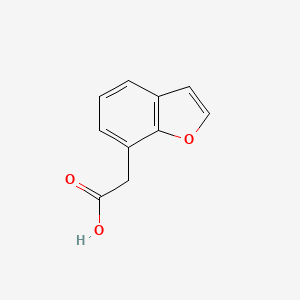
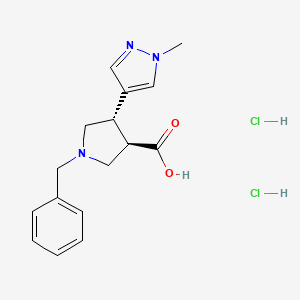
![4-{methyl[2-(methylamino)ethyl]sulfamoyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B13572328.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoicacid](/img/structure/B13572336.png)
![7-amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]heptanamide](/img/structure/B13572342.png)
